The synthesis of Zofenopril Acyl-β-D-glucuronide typically involves the enzymatic glucuronidation of Zofenoprilat. This process can be achieved using various glucuronosyltransferases, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of Zofenoprilat. The reaction conditions often require specific pH levels and temperatures to optimize enzyme activity. Technical details include:
The molecular structure of Zofenopril Acyl-β-D-glucuronide can be represented in terms of its chemical formula and stereochemistry. The compound consists of a Zofenoprilat moiety conjugated with a β-D-glucuronic acid unit. Key structural data include:
The molecular structure can be visualized using software tools that depict three-dimensional conformations to understand how it interacts with biological targets .
Zofenopril Acyl-β-D-glucuronide undergoes various chemical reactions in biological systems. The primary reaction involves hydrolysis, where it can revert to Zofenoprilat under physiological conditions. Key reactions include:
These reactions are crucial for determining the pharmacokinetics and bioavailability of Zofenopril Acyl-β-D-glucuronide in therapeutic applications .
The mechanism of action for Zofenopril Acyl-β-D-glucuronide primarily revolves around its role as a prodrug metabolite. Once converted back to Zofenoprilat, it inhibits angiotensin-converting enzyme activity. This inhibition leads to:
Data suggest that this mechanism is effective in managing cardiovascular diseases by improving blood flow and reducing heart workload .
Zofenopril Acyl-β-D-glucuronide exhibits several physical and chemical properties that influence its behavior in biological systems:
These properties are essential for understanding how the compound behaves in pharmacological contexts .
Zofenopril Acyl-β-D-glucuronide has significant scientific applications primarily related to its role as a metabolite of Zofenopril. Its applications include:
Zofenopril Acyl-β-D-glucuronide is a phase II metabolite formed through the enzymatic conjugation of the active angiotensin-converting enzyme (ACE) inhibitor zofenoprilat (the de-esterified active metabolite of zofenopril) with glucuronic acid. This conjugation occurs specifically at the carboxylic acid moiety of zofenoprilat via an ester linkage, resulting in the formation of a 1-O-β-acyl glucuronide structure [4] [5]. The molecular formula is C₂₈H₃₁NO₁₀S₂, with a molecular weight of 605.68 g/mol, distinguishing it from the glucuronidated form of zofenoprilat itself (C₂₁H₂₇NO₉S₂, MW 501.27 g/mol) [1] [2].
The core structure preserves the distinctive pharmacophoric elements of the parent drug:
Stereochemically, the molecule retains the original S-configuration at the proline α-carbon, crucial for ACE binding affinity. The glucuronidation introduces two additional chiral centers (C1 and C2 of the glucuronic acid), configured specifically in the β-D orientation. This stereospecific conjugation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT2B7 and UGT1A3 isoforms in humans, which exhibit strict diastereoselectivity for the formation of the β-anomer [9].
Table 1: Molecular Characteristics of Zofenopril Acyl-β-D-glucuronide and Related Compounds
Characteristic | Zofenopril Acyl-β-D-glucuronide | Zofenoprilat | Zofenopril |
---|---|---|---|
Molecular Formula | C₂₈H₃₁NO₁₀S₂ | C₂₂H₂₅NO₄S₂ | C₂₂H₂₃NO₄S₂ |
Molecular Weight (g/mol) | 605.68 | 431.56 | 429.55 |
Conjugation Site | Carboxylate of zofenoprilat | N/A | N/A |
Key Functional Groups | Acyl glucuronide, sulfhydryl, proline | Carboxylate, sulfhydryl, proline | Ethyl ester, carboxylate, sulfhydryl, proline |
Comprehensive spectroscopic characterization enables unambiguous identification of zofenopril acyl-β-D-glucuronide and differentiation from its isomers and parent compounds:
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
Infrared (IR) Spectroscopy:
Table 2: Key IR Absorption Bands for Zofenopril Acyl-β-D-glucuronide
Bond/Vibration | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Ester C=O stretch | 1750–1715 | Strong | Acyl glucuronide carbonyl |
Glucuronic acid O-H stretch | 3600–3200 | Broad | Hydroxyl groups |
C-O-C asymmetric stretch | 1150–1270 | Medium | Glucuronide ether linkage |
Glucuronic acid C-O stretch | 1050–1030 | Strong | C-OH deformation |
S-H stretch | ~2570 | Weak | Sulfhydryl group |
Aromatic C=C stretch | 1590–1575, 1525–1470 | Variable | Benzoyl ring |
Glucuronidation fundamentally alters the physicochemical and biochemical properties of zofenopril:
Structural Modifications:
Functional Consequences:
The stability of zofenopril acyl-β-D-glucuronide is governed by two competing pathways: hydrolysis (regenerating zofenoprilat) and intramolecular acyl migration (forming isomeric 2-, 3-, and 4-O-glucuronides):
Hydrolysis:
Acyl Migration:
Table 3: Stability Parameters of Zofenopril Acyl-β-D-glucuronide
Parameter | Conditions | Value | Significance |
---|---|---|---|
Hydrolysis Half-Life (t₁/₂,hydro) | pH 7.4, 37°C | 4–8 hours | Determines bioavailability of zofenoprilat |
Migration Half-Life (t₁/₂,mig) | pH 7.4, 37°C (1→2 isomer) | 1–3 hours | Impacts isomer distribution and protein adduction |
Optimal pH for Stability | Aqueous buffer | pH 4–5 | Sample handling and storage conditions |
Activation Energy (Ea) | Hydrolysis | ~70–85 kJ/mol | Temperature sensitivity during analysis |
Primary Degradation Products | Physiological conditions | Zofenoprilat, 2/3/4-O-acyl glucuronides | Influence toxicity and analytical quantification |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3